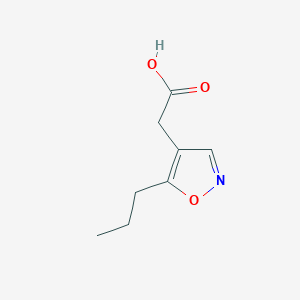

2-(5-Propylisoxazol-4-yl)acetic acid

説明

特性

CAS番号 |

155602-48-5 |

|---|---|

分子式 |

C8H11NO3 |

分子量 |

169.18 g/mol |

IUPAC名 |

2-(5-propyl-1,2-oxazol-4-yl)acetic acid |

InChI |

InChI=1S/C8H11NO3/c1-2-3-7-6(4-8(10)11)5-9-12-7/h5H,2-4H2,1H3,(H,10,11) |

InChIキー |

HYQBSPGWFHBEDV-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=NO1)CC(=O)O |

正規SMILES |

CCCC1=C(C=NO1)CC(=O)O |

同義語 |

4-Isoxazoleaceticacid,5-propyl-(9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 2-(5-Propylisoxazol-4-yl)acetic acid with structurally related compounds from the evidence, focusing on molecular features, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

*Calculated based on structural analysis.

Key Observations:

The piperazine-based compound () is non-aromatic and serves as a linker in peptide synthesis due to its amine functionality .

The Fmoc group in ’s compound enables temporary protection of amines during solid-phase synthesis, a feature absent in the target compound .

Molecular Weight and Applications :

- The target compound’s lower molecular weight (~169 g/mol) compared to the oxadiazole analog (234.21 g/mol) may improve metabolic stability in drug candidates .

- Acetic acid (), while structurally simpler, serves as a foundational precursor for derivatives like those above, highlighting the versatility of carboxylic acid functionalization .

Research Findings and Limitations

- Synthetic Accessibility : Isoxazole derivatives are typically synthesized via cyclization reactions (e.g., 1,3-dipolar cycloaddition), whereas oxadiazoles often require condensation of hydrazides with carboxylic acids .

- Data Gaps : The provided evidence lacks explicit data on this compound’s solubility, stability, or toxicity. Comparisons are inferred from structural analogs.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-(5-Propylisoxazol-4-yl)acetic acid, and how can reaction conditions be modified to improve yield?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving substituted isoxazole precursors and acetic acid derivatives. For example, refluxing 3-formyl-indole derivatives with thiazolidinones in acetic acid with sodium acetate as a catalyst (similar to procedures in and ) can yield structurally analogous compounds. Key variables include:

- Solvent choice : Acetic acid is critical for protonating intermediates and stabilizing reactive species .

- Catalyst ratio : Sodium acetate (1:1 molar ratio to reactants) enhances cyclization efficiency .

- Reaction time : Extended reflux (3–5 hours) ensures complete ring closure but may require optimization to avoid side products.

Q. Q2. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR : -NMR identifies protons on the isoxazole ring (δ 6.5–7.5 ppm) and acetic acid moiety (δ 2.5–3.5 ppm). -NMR confirms carbonyl (C=O) at ~170 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities from unreacted precursors .

- IR : Stretching bands at 1650–1750 cm confirm C=O and C=N bonds .

Data Contradiction Note :

Discrepancies in melting points (e.g., due to polymorphic forms) require differential scanning calorimetry (DSC) to validate .

Biological Activity Profiling

Q. Q3. How do substituents on the isoxazole ring influence the pharmacological activity of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

Q. Experimental Design :

Q. Q4. How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonds between the acetic acid group and Arg120/His90 residues .

- MD simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns trajectories .

Data Contradiction Analysis :

Discrepancies between in silico and in vitro results may arise from solvent effects (e.g., implicit vs. explicit water models) or protonation states of ionizable groups .

Environmental and Stability Considerations

Q. Q5. What environmental factors degrade this compound, and how can stability be monitored in laboratory settings?

Methodological Answer:

- Photodegradation : Expose to UV light (254 nm) and track decay via HPLC. Use actinometry to quantify photon flux .

- Hydrolysis : Test pH-dependent stability (pH 2–12) with LC-MS to identify breakdown products (e.g., propylisoxazole fragments) .

Q. Advanced Design :

- Surface adsorption : Apply ToF-SIMS to study interactions with indoor surfaces (e.g., glass, polymers) .

Data Reproducibility Challenges

Q. Q6. How can researchers address inconsistencies in reported biological activities of structurally similar compounds?

Methodological Answer:

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., uniform cell lines, inhibitor concentrations) .

- Control experiments : Validate purity (>98% by HPLC) and stereochemistry (via chiral chromatography) to rule out batch-specific variations .

Example Contradiction :

Varying anti-inflammatory outcomes for phenyl vs. propyl analogs may stem from differential solubility in assay media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。